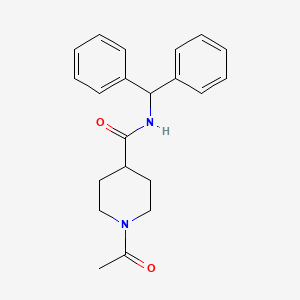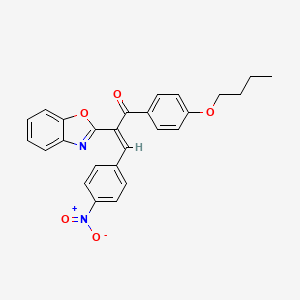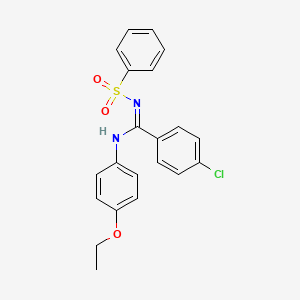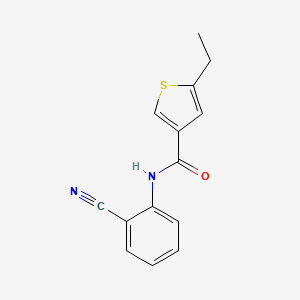
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide, also known as DPMC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide compounds, which have been found to have a variety of biological activities. DPMC is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. In
Mécanisme D'action
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide inhibits HDACs by binding to the active site of the enzyme. HDACs are zinc-dependent enzymes, and 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide contains a zinc-binding motif that allows it to bind to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from removing acetyl groups from histones, which leads to an increase in histone acetylation and the activation of gene expression.
Biochemical and Physiological Effects:
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested that its anticancer activity is due to its ability to induce these processes. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been found to increase the expression of genes involved in cell differentiation and cell death. In addition, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anti-inflammatory activity, and it has been suggested that this activity is due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression and disease. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has also been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. In addition, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide. One direction is to explore the potential of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide as a therapeutic agent for cancer and other diseases. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anticancer activity in vitro and in vivo, and it has been suggested that it may have potential as a therapeutic agent for cancer. Another direction is to explore the role of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide in epigenetic regulation. HDACs play a critical role in the regulation of gene expression, and 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to be a potent inhibitor of HDACs. Further research is needed to fully understand the role of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide in epigenetic regulation. Finally, future research could focus on developing more potent and selective HDAC inhibitors based on the structure of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of N-benzylpiperidine with acetic anhydride to form N-benzylpiperidine-4-carboxylic acid. The second step involves the reaction of N-benzylpiperidine-4-carboxylic acid with benzaldehyde in the presence of sodium cyanoborohydride to form N-(diphenylmethyl)piperidine-4-carboxylic acid. The final step involves the reaction of N-(diphenylmethyl)piperidine-4-carboxylic acid with acetyl chloride to form 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide can increase histone acetylation, which can lead to the activation of gene expression. 1-acetyl-N-(diphenylmethyl)-4-piperidinecarboxamide has been found to have anticancer activity in vitro and in vivo, and it has been suggested that its anticancer activity is due to its ability to inhibit HDACs.
Propriétés
IUPAC Name |
1-acetyl-N-benzhydrylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)23-14-12-19(13-15-23)21(25)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJRTYSYQZMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(diphenylmethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)

![2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499039.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5499050.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499058.png)


![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5499101.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5499110.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}cyclooctanamine hydrochloride](/img/structure/B5499115.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5499123.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)